molecular formula C12H11Cl4NO4 B13786952 Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- CAS No. 67846-01-9

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-

Cat. No.: B13786952
CAS No.: 67846-01-9
M. Wt: 375.0 g/mol
InChI Key: ZFCWJUKNOSHVCS-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- is a chemical compound with the molecular formula C12H11Cl4NO4 It is characterized by the presence of multiple chlorine atoms and a methoxypropyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are commonly employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester
  • Benzoic acid, 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
  • 2′,3,3′,4,5,6-hexachlorophthalanilic acid

Uniqueness

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- is unique due to its specific substitution pattern and the presence of the methoxypropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

67846-01-9

Molecular Formula

C12H11Cl4NO4

Molecular Weight

375.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-methoxypropylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H11Cl4NO4/c1-21-4-2-3-17-11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h2-4H2,1H3,(H,17,18)(H,19,20)

InChI Key

ZFCWJUKNOSHVCS-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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